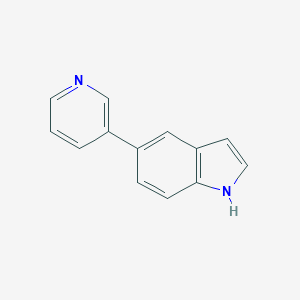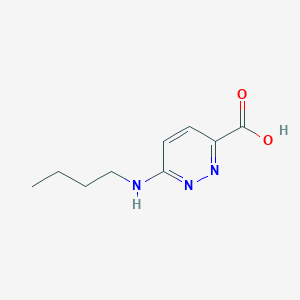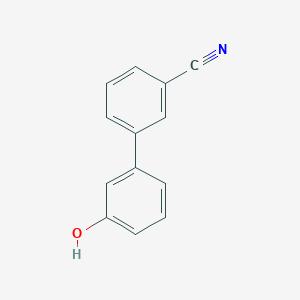
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, also known as MABT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzothiazole, a heterocyclic compound that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that play a key role in cancer cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile for lab experiments is its high purity and good yield, which makes it easy to work with and ensures reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar activity. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new cancer treatments based on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile and its derivatives. Another area of interest is the exploration of its potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, as well as its pharmacokinetic properties and optimal dosing regimens.
Synthesemethoden
The synthesis of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile can be achieved through a multi-step process that involves the reaction of 2-amino-5-methoxybenzothiazole with acetic anhydride, followed by the addition of cyanide ion to form the final product. This process has been optimized to yield high purity 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile with a good yield.
Wissenschaftliche Forschungsanwendungen
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
157764-14-2 |
|---|---|
Produktname |
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile |
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
YSXKBDUITYKTJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Synonyme |
2-Benzothiazoleacetonitrile,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)







![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)